N-[4-nitro-2-(propylamino)phenyl]sulfonylbutanamide
Description
N-[4-nitro-2-(propylamino)phenyl]sulfonylbutanamide is a complex organic compound characterized by the presence of a nitro group, a sulfonyl group, and a butanamide moiety
Properties
IUPAC Name |
N-[4-nitro-2-(propylamino)phenyl]sulfonylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S/c1-3-5-13(17)15-22(20,21)12-7-6-10(16(18)19)9-11(12)14-8-4-2/h6-7,9,14H,3-5,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWSJTFSKJUCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-nitro-2-(propylamino)phenyl]sulfonylbutanamide typically involves multiple steps, starting with the nitration of an appropriate aromatic precursor. The nitro group is introduced via nitration using nitric acid and sulfuric acid. The subsequent steps involve the introduction of the propylamino group through nucleophilic substitution reactions, followed by the addition of the sulfonyl group using sulfonyl chloride. The final step involves the formation of the butanamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-nitro-2-(propylamino)phenyl]sulfonylbutanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives, halogenated derivatives, and sulfonated derivatives.
Scientific Research Applications
N-[4-nitro-2-(propylamino)phenyl]sulfonylbutanamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of N-[4-nitro-2-(propylamino)phenyl]sulfonylbutanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to modulation of protein function. The propylamino group can interact with receptors and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide: A compound with similar structural features but with a trifluoromethyl group instead of a propylamino group.
N-(4-Methylphenyl)-2-(propylamino)propanamide: A compound with a methyl group instead of a nitro group.
Uniqueness
N-[4-nitro-2-(propylamino)phenyl]sulfonylbutanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific reduction reactions, while the sulfonyl group provides unique binding properties. The propylamino group enhances its interaction with biological targets, making it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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